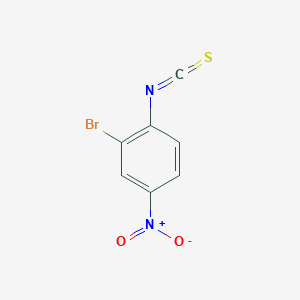
2-Bromo-4-nitrophenyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrN2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of bromine and nitro groups on the aromatic ring. This compound is widely used in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenyl isothiocyanate typically involves the reaction of 2-bromo-4-nitroaniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
2-Bromo-4-nitroaniline+Thiophosgene→2-Bromo-4-nitrophenyl isothiocyanate+Hydrogen chloride
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing human error. Additionally, the use of safer alternatives to thiophosgene, such as carbon disulfide and di-tert-butyl dicarbonate, has been explored to reduce the toxicity and environmental impact of the process .
化学反应分析
Types of Reactions: 2-Bromo-4-nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid are commonly used reducing agents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used for the oxidation of the isothiocyanate group.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 2-bromo-4-aminophenyl isothiocyanate.
Oxidation: The major products are sulfonyl derivatives of the original compound
科学研究应用
2-Bromo-4-nitrophenyl isothiocyanate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent for the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules with anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-Bromo-4-nitrophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in bioconjugation reactions, where the compound forms covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This property is utilized in labeling and detecting biomolecules in various biochemical assays .
相似化合物的比较
Phenyl isothiocyanate: Lacks the bromine and nitro substituents, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrophenyl isothiocyanate: Lacks the bromine substituent, resulting in different reactivity and selectivity in chemical reactions.
2-Bromo-phenyl isothiocyanate: Lacks the nitro group, affecting its electronic properties and reactivity.
Uniqueness: 2-Bromo-4-nitrophenyl isothiocyanate is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these substituents allows for selective modifications and applications in diverse research fields .
属性
CAS 编号 |
1000578-19-7 |
|---|---|
分子式 |
C7H3BrN2O2S |
分子量 |
259.08 g/mol |
IUPAC 名称 |
2-bromo-1-isothiocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H |
InChI 键 |
PIROTMQGVQACOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


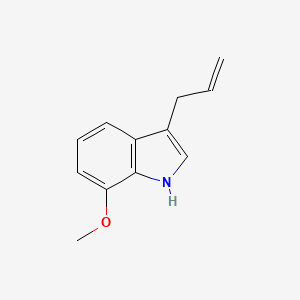

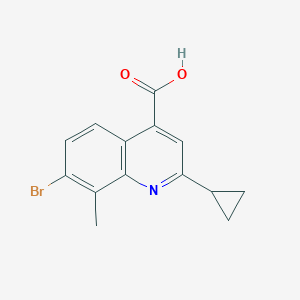

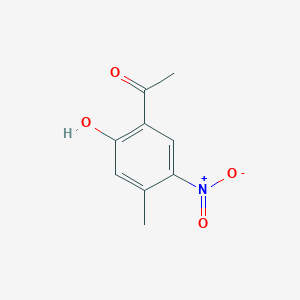
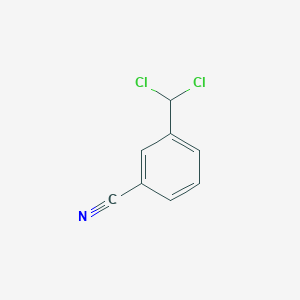
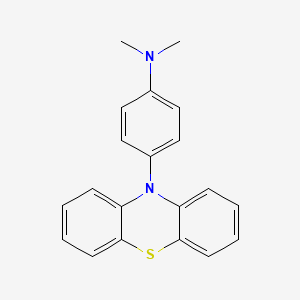
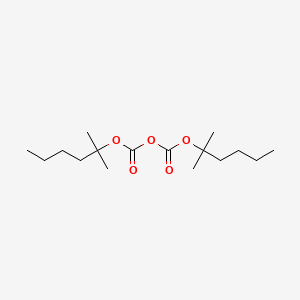
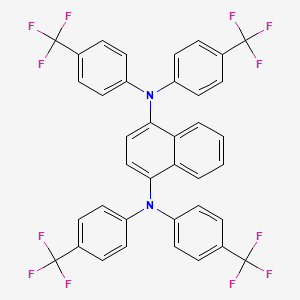
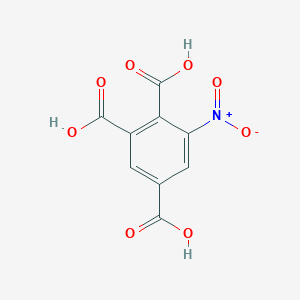

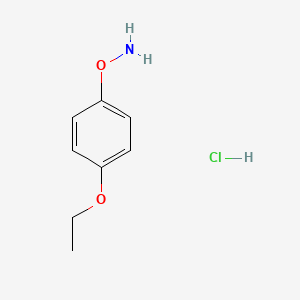
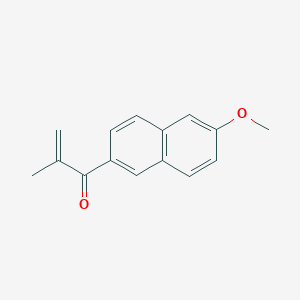
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
